![molecular formula C16H17NO2 B11957692 2-{(E)-[(4-ethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B11957692.png)
2-{(E)-[(4-ethylphenyl)imino]methyl}-6-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{(E)-[(4-ethylphenyl)imino]methyl}-6-methoxyphenol is a Schiff base compound known for its unique structural and chemical properties. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(4-ethylphenyl)imino]methyl}-6-methoxyphenol typically involves the condensation reaction between 4-ethylbenzaldehyde and 2-amino-6-methoxyphenol. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-{(E)-[(4-ethylphenyl)imino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The phenolic and imine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenolic or imine moieties.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-{(E)-[(4-ethylphenyl)imino]methyl}-6-methoxyphenol involves its ability to form stable complexes with metal ions. This property is attributed to the presence of the imine and phenolic groups, which can coordinate with metal centers. The compound’s biological activity, such as antimicrobial effects, is believed to result from its interaction with cellular components, disrupting essential biological processes .
Comparación Con Compuestos Similares
Similar Compounds
2-{(E)-[(4-hydroxyphenyl)imino]methyl}phenol: Similar structure but with a hydroxy group instead of an ethyl group.
2-{(E)-[(4-ethoxyphenyl)imino]methyl}-6-methoxyphenol: Similar structure with an ethoxy group instead of an ethyl group.
Uniqueness
2-{(E)-[(4-ethylphenyl)imino]methyl}-6-methoxyphenol stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. The presence of the ethyl group can influence the compound’s solubility, stability, and interaction with other molecules, distinguishing it from its analogs.
Propiedades
Fórmula molecular |
C16H17NO2 |
|---|---|
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
2-[(4-ethylphenyl)iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C16H17NO2/c1-3-12-7-9-14(10-8-12)17-11-13-5-4-6-15(19-2)16(13)18/h4-11,18H,3H2,1-2H3 |
Clave InChI |
GFLDSWLYSPGGDZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)N=CC2=C(C(=CC=C2)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




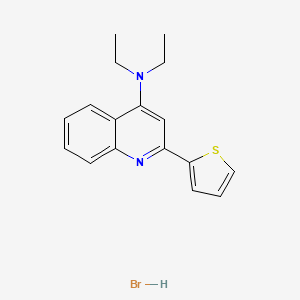
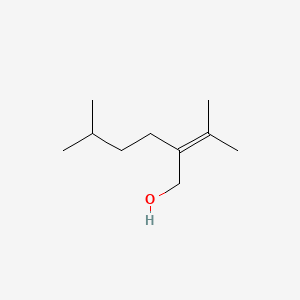


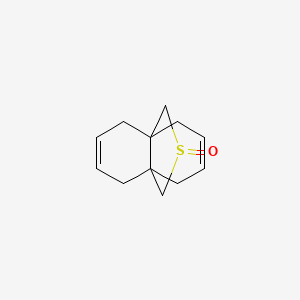
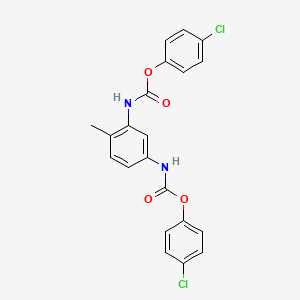
![1-Methyl-4-[[4-[2-[4-[(4-methylphenyl)methyl]phenyl]ethyl]phenyl]methyl]benzene](/img/structure/B11957666.png)
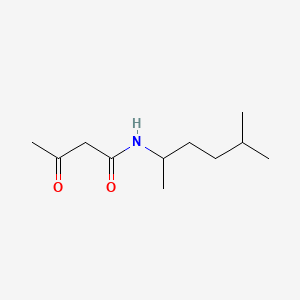


![2-Phenyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B11957676.png)

